Emopamil is classified as a synthetic small molecule that interacts with the emopamil-binding protein (EBP), a sterol isomerase enzyme. EBP is crucial for cholesterol metabolism, specifically in the conversion of sterols by shifting double bonds in their structures. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and neurodegenerative diseases like multiple sclerosis .
The synthesis of emopamil involves several steps characterized by specific chemical reactions. A notable method includes the acid-catalyzed isomerization of sterol precursors, which allows for the formation of the desired double bond configuration. Key parameters for this synthesis often include:
The molecular structure of emopamil can be represented by its chemical formula and a detailed stereochemical configuration that includes multiple chiral centers. The compound features a complex polycyclic structure typical of steroid-like compounds, which facilitates its interaction with biological targets. Notably, the presence of an imidazole moiety contributes to its binding affinity towards EBP .
Emopamil undergoes various chemical reactions that are significant for its biological activity. These include:
The mechanism of action of emopamil primarily revolves around its role as an inhibitor of EBP. By binding to this protein, emopamil induces alterations in cholesterol biosynthesis pathways. The binding site on EBP has been characterized through structural studies, revealing critical amino acids involved in ligand recognition and stabilization:
Emopamil exhibits distinct physical and chemical properties:
These properties influence its bioavailability and therapeutic efficacy when administered .
Emopamil has several scientific applications:
Emopamil-binding protein (EBP) is a transmembrane enzyme (3β-hydroxysteroid-Δ8,Δ7-isomerase) that catalyzes the isomerization of 8,9-unsaturated sterols (e.g., zymosterol, zymostenol) to 7,8-unsaturated sterols in the cholesterol biosynthesis pathway [2] [7]. This reaction occurs through a carbocationic intermediate: EBP protonates the Δ8 double bond at C9α via a catalytic triad (His76, Glu80, Glu122), generating a C8 carbocation stabilized by Trp196 through π-cation interactions [2] [8]. Subsequent deprotonation at C7β yields Δ7 sterols like lathosterol, precursors to cholesterol [7] [8]. EBP’s activity is physiologically critical, as mutations cause Conradi-Hünermann syndrome, characterized by toxic accumulation of Δ8 sterols and skeletal defects [2] [8].
Table 1: Key Sterol Substrates and Products of EBP Catalysis
Substrate (Δ8-Sterol) | Product (Δ7-Sterol) | Biological Consequence of Inhibition |
---|---|---|
Zymosterol | 7-Dehydrocholesterol | Accumulation promotes OPC differentiation |
Zymostenol | Lathosterol | Reduces cholesterol synthesis |
5α-Cholesta-8,24-dien-3β-ol | 5α-Cholesta-7,24-dien-3β-ol | Disrupts membrane fluidity |
Inhibition of EBP (e.g., by emopamil) causes accumulation of Δ8 sterols, which act as signaling molecules that promote oligodendrocyte progenitor cell (OPC) differentiation into myelinating oligodendrocytes [5] [8]. This occurs because Δ8 sterols bypass epigenetic barriers (e.g., repressive H3K27me3 marks) that normally limit oligodendrocyte maturation in demyelinating conditions [4] [6]. Mass spectrometry assays confirm that EBP inhibitors shift cellular sterol profiles toward Δ8 isomers, correlating with enhanced remyelination in vitro and in vivo [1] [5].
EBP adopts a unique homodimeric fold with five transmembrane helices (TMs 1–5) enclosing a hydrophobic cavity within the endoplasmic reticulum membrane [2] [8]. This cavity accommodates diverse ligands, including sterol intermediates and pharmacologically active compounds like emopamil and tamoxifen [2] [7]. Crystallographic studies reveal that emopamil binds EBP via:
Table 2: Key Residues in EBP’s Catalytic Cavity and Their Roles
Residue | Function | Effect of Mutation |
---|---|---|
Glu122 | Binds amine group of ligands | ↓ Ligand binding; ↓ enzymatic activity |
Trp196 | Stabilizes carbocation via π-cation interaction | >90% loss of isomerase activity |
His76 | Proton donor for Δ8 bond | Complete loss of activity (Ala mutant) |
Glu80 | Deprotonates C7β | Complete loss of activity (Ala mutant) |
Notably, EBP shares structural homology with σ1/σ2 receptors and TM6SF2 (a protein linked to fatty liver disease), explaining its ability to bind diverse drug classes [2] [8]. This promiscuity also underlies drug resistance; EBP sequesters tamoxifen in breast cancer cells, reducing drug availability [2] [7].
EBP inhibition represents a novel strategy to enhance remyelination in multiple sclerosis (MS) by targeting OPC differentiation:
Table 3: Remyelination Strategies Targeting EBP vs. Other Pathways
Therapeutic Approach | Molecular Target | Mechanism of Remyelination | Development Stage |
---|---|---|---|
EBP inhibitors (e.g., CVL-2001) | Δ8-Δ7 sterol isomerase | ↑ Δ8 sterols → OPC differentiation | Preclinical (IND-enabling) |
M1R antagonists (e.g., PIPE-307) | M1 muscarinic receptor | Block acetylcholine-mediated OPC inhibition | Phase 2 trials |
Epigenetic modulators (e.g., ESI1) | H3K27ac/H3K27me3 | Reprogram oligodendrocyte chromatin | Preclinical |
Clemastine | M1R/EBP (weak) | Mixed antimuscarinic/sterol effects | Phase 2 (discontinued) |
Endogenous remyelination fails in MS due to impaired OPC differentiation, but EBP inhibition overcomes this by providing a cholesterol biosynthesis-independent pathway to oligodendrocyte maturation [5] [6]. This approach is particularly effective in aged or chronically inflamed CNS environments where epigenetic silencing limits conventional remyelination [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7